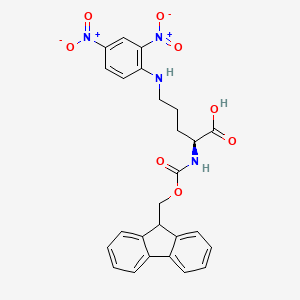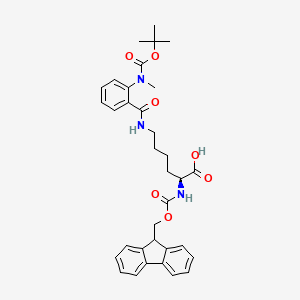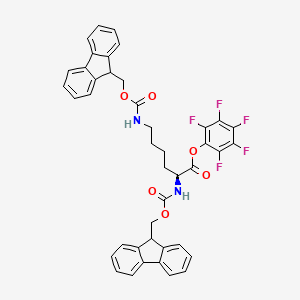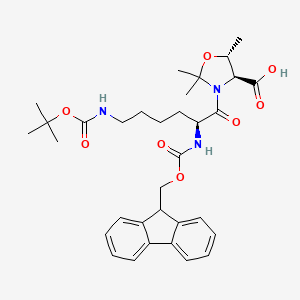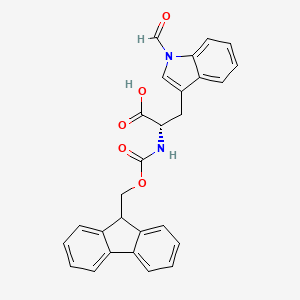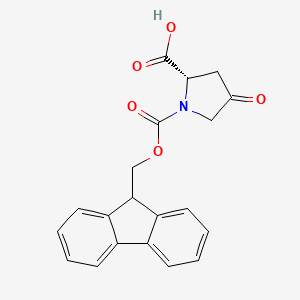![molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5](/img/structure/B613460.png)
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a synthetic peptide derived from the amino acids phenylalanine, glycine, threonine, and proline. It is a versatile peptide that has been used in a wide range of scientific research applications. It has a number of biochemical and physiological effects and is widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis (SPPS)
“Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH” is a pseudoproline dipeptide that is used as a tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Gly-Thr dipeptide motif . This makes it a valuable tool in the synthesis of complex peptides.
Hydrogel Formation
Research has shown that Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have the ability to form hydrogels . These hydrogels are formed due to the stacking of the fluorenyl group, allowing peptides to assemble into β-sheet structures with an antiparallel orientation of the β-strands .
Biomedical Applications
Peptide-based hydrogels (PHGs), such as those formed by “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have been found to be potential materials for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid, fully supports cell adhesion, survival, and duplication .
Bioprinting Applications
The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, have been proposed as scaffolds for bioprinting applications . This is due to their ability to form self-supporting hydrogels .
Peptide Material Development
The Fmoc-derivatives of certain peptides, including “Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH”, are used in the development of peptide materials . These materials are formed through a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .
Wirkmechanismus
Target of Action
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability
Eigenschaften
IUPAC Name |
(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZZZZUNKUMGM-SZNDQCEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

